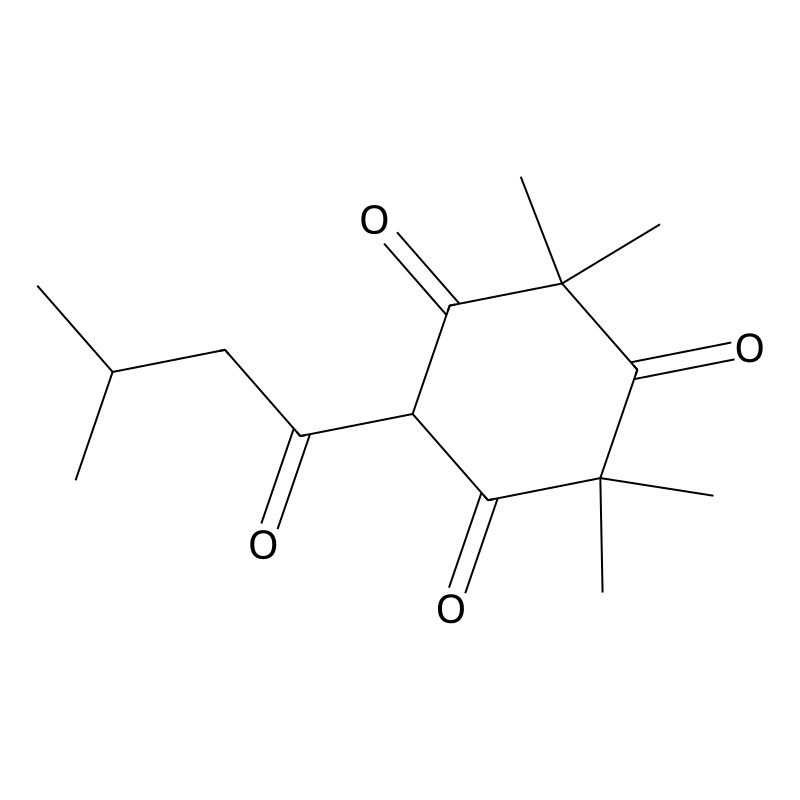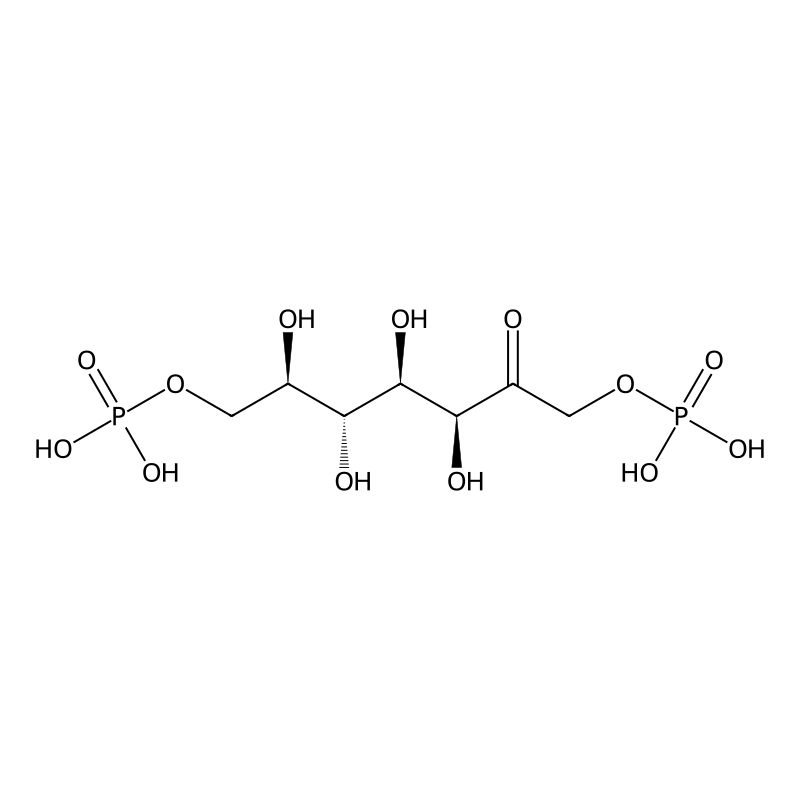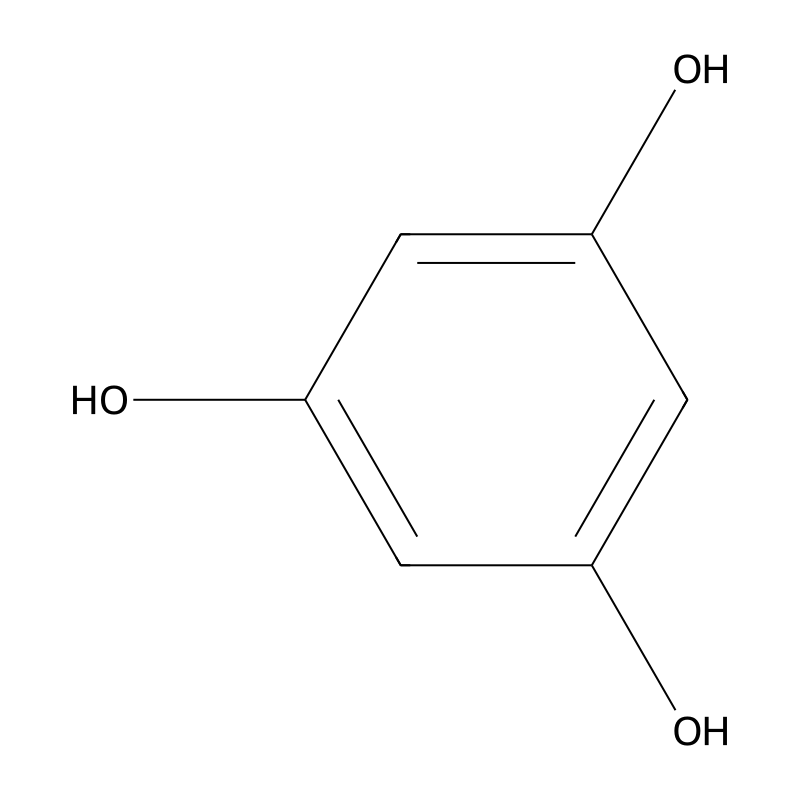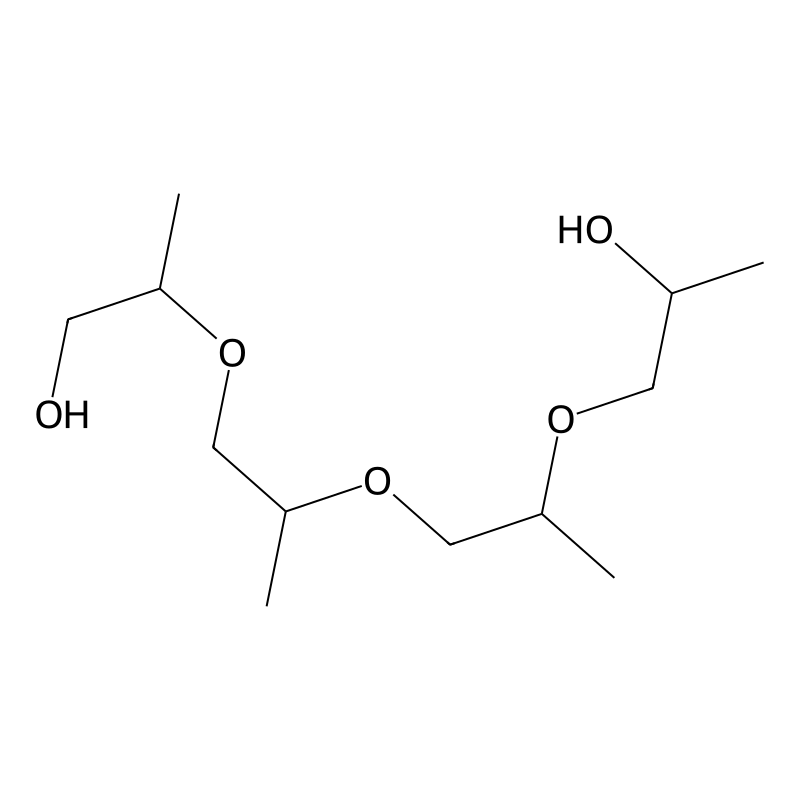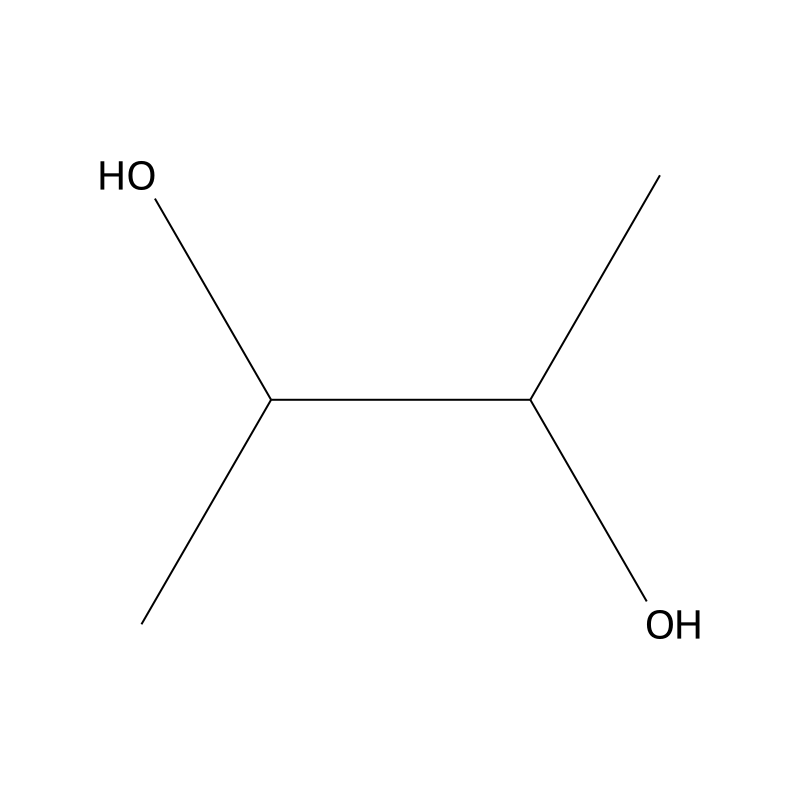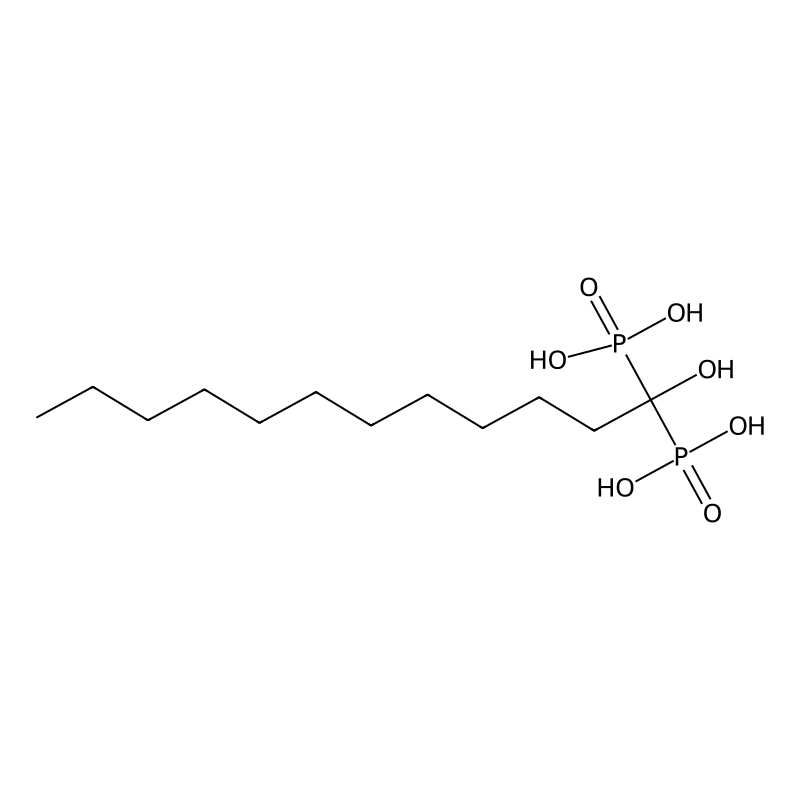Rubidium bromide
BrR
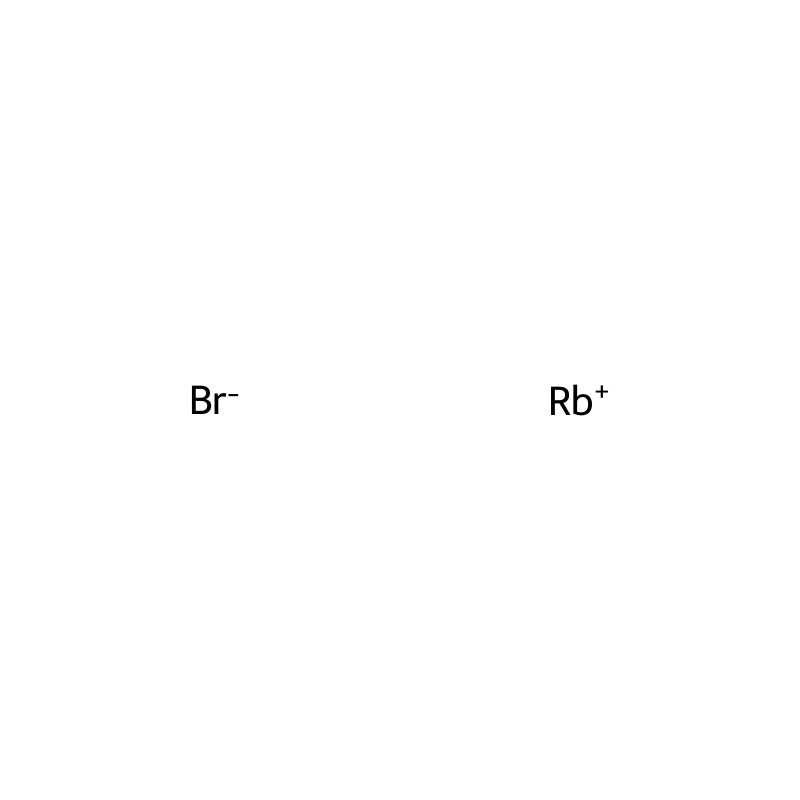
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
BrR
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Analytical Chemistry and Fluorescence Spectroscopy
Rubidium bromide's high water solubility makes it valuable in analytical chemistry. It serves as an electrolyte in solutions for conductivity measurements [1]. Additionally, its fluorescence properties are beneficial in fluorescence spectroscopy. Doping certain materials with RbBr can enhance their fluorescence intensity, aiding in the detection of specific molecules [1].
[1] HAA78939 | 7789-39-1 | Rubidium bromide - Biosynth Biosynth:
Biological Research
[1] HAA78939 | 7789-39-1 | Rubidium bromide - Biosynth Biosynth:
Rubidium bromide, with the chemical formula RbBr, is an inorganic compound that consists of rubidium cations (Rb⁺) and bromide anions (Br⁻). It is a white, hygroscopic crystalline solid that adopts a sodium chloride (NaCl) crystal structure, characterized by a lattice constant of 685 picometers. Rubidium bromide is soluble in water and exhibits a melting point of approximately 693 °C and a boiling point of about 1340 °C . This compound is notable for its stability and relatively low toxicity compared to other alkali metal halides.
Rubidium bromide can be synthesized through several methods:
- Reaction with Hydrobromic Acid: This is the most common method, where rubidium hydroxide reacts with hydrobromic acid to produce rubidium bromide and water.
- Neutralization of Rubidium Carbonate: Another method involves neutralizing rubidium carbonate with hydrobromic acid, yielding rubidium bromide along with water and carbon dioxide.
- Direct Reaction with Bromine: Although not practical due to cost and safety concerns, rubidium metal can react directly with bromine to form rubidium bromide:
.
Rubidium bromide has various applications across different fields:
- Optics: It is used in infrared optics due to its optical properties.
- Chemical Analysis: Rubidium bromide is employed in analytical chemistry for various assays.
- Pharmaceuticals: It may have applications in the pharmaceutical industry for its potential therapeutic effects.
- Research: Used in scientific research for studying ionic interactions and properties of alkali metals .
Research on the interactions of rubidium bromide primarily focuses on its solubility and reactivity in different environments. Studies indicate that it interacts well with water, forming a neutral solution. Its hygroscopic nature allows it to absorb moisture from the environment, which can affect its stability and handling . Additionally, it has been noted that rubidium bromide can interact with other halides, influencing their solubility and reactivity.
Rubidium bromide shares similarities with other alkali metal halides. Here are some comparable compounds:
| Compound | Formula | Melting Point (°C) | Solubility in Water | Crystal Structure |
|---|---|---|---|---|
| Rubidium Chloride | RbCl | 675 | Soluble | NaCl |
| Rubidium Iodide | RbI | 660 | Soluble | NaCl |
| Potassium Bromide | KBr | 734 | Soluble | NaCl |
| Sodium Bromide | NaBr | 747 | Soluble | NaCl |
Uniqueness of Rubidium Bromide
Rubidium bromide is unique due to its specific ionic size and lattice structure compared to other alkali metal halides. The larger ionic radius of rubidium compared to sodium or potassium results in distinct physical properties such as lower melting points relative to their counterparts. Additionally, its relatively low toxicity makes it more suitable for certain applications compared to other halides like potassium iodide or sodium fluoride .
